1-(Propoxymethyl)benzimidazole

Lipophilicity Drug Design QSAR

1-(Propoxymethyl)benzimidazole is an N-alkoxymethyl-substituted benzimidazole derivative (C₁₁H₁₄N₂O, MW 190.24 g/mol). It belongs to the benzimidazole class, a privileged scaffold in medicinal chemistry known for diverse biological activities.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
CAS No. 154387-90-3
Cat. No. B140249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Propoxymethyl)benzimidazole
CAS154387-90-3
Synonyms1H-Benzimidazole,1-(propoxymethyl)-(9CI)
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCCCOCN1C=NC2=CC=CC=C21
InChIInChI=1S/C11H14N2O/c1-2-7-14-9-13-8-12-10-5-3-4-6-11(10)13/h3-6,8H,2,7,9H2,1H3
InChIKeyKWKWQPSQWIWTLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Propoxymethyl)benzimidazole (CAS 154387-90-3): Core Properties and Class Context for Procurement


1-(Propoxymethyl)benzimidazole is an N-alkoxymethyl-substituted benzimidazole derivative (C₁₁H₁₄N₂O, MW 190.24 g/mol) [1]. It belongs to the benzimidazole class, a privileged scaffold in medicinal chemistry known for diverse biological activities [2]. Computed physicochemical properties include an XLogP3 of 2.2, a topological polar surface area (TPSA) of 27.1 Ų, a density of 1.1±0.1 g/cm³, and a boiling point of 308.6±44.0 °C [1]. A patent source indicates the compound possesses activity in arresting proliferation of undifferentiated cells and inducing differentiation to the monocyte lineage, suggesting potential applications in oncology and dermatology [3].

Why 1-(Propoxymethyl)benzimidazole Cannot Be Replaced by Simpler N-Substituted Benzimidazole Analogs


Generic substitution within the N-alkoxymethyl benzimidazole series is not pharmacologically equivalent. The length and nature of the N-1 alkoxyalkyl chain profoundly modulate lipophilicity (logP), which directly impacts membrane permeability and target binding [1]. Specifically, 1-(propoxymethyl)benzimidazole (XLogP3 = 2.2) occupies a distinct lipophilicity space compared to its shorter-chain homologs (e.g., 1-methoxymethyl derivative, predicted XLogP3 ~1.2) [1][2]. This difference in logP can alter antibacterial potency by orders of magnitude, as established by QSAR studies on benzimidazole derivatives where logP was the dominant predictor of anti-E. coli activity [1]. Furthermore, the propoxymethyl substitution pattern is specifically implicated in cell differentiation activity, a property not shared by all N-alkyl benzimidazoles [3]. Selecting an analog with a different N-1 substituent is likely to alter the biological profile and should not be assumed interchangeable.

Quantitative Differentiation of 1-(Propoxymethyl)benzimidazole: Evidence-Based Comparator Analysis


Lipophilicity (XLogP3): 1-(Propoxymethyl)benzimidazole vs. 1-Methoxymethyl-1H-benzimidazole

The lipophilicity of 1-(propoxymethyl)benzimidazole (XLogP3 = 2.2) is substantially higher than that of its closest lower homolog, 1-methoxymethyl-1H-benzimidazole (predicted XLogP3 ≈ 1.2). This represents a ~1 log unit increase in lipophilicity, which is critical for membrane permeability and target engagement. In a QSAR study of benzimidazole derivatives against E. coli, antibacterial activity was directly correlated with logP, indicating that the specific chain length of the N-1 substituent is a key determinant of biological potency [1].

Lipophilicity Drug Design QSAR Membrane Permeability

Cell Differentiation Activity: 1-(Propoxymethyl)benzimidazole vs. Unsubstituted Benzimidazole

Patent data attributes a specific biological activity to 1-(propoxymethyl)benzimidazole: pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This activity is specifically associated with the propoxymethyl substitution pattern and is not reported for unsubstituted benzimidazole or many other N-alkyl benzimidazoles [1].

Cell Differentiation Anti-cancer Psoriasis Monocyte

Topological Polar Surface Area (TPSA): 1-(Propoxymethyl)benzimidazole vs. Marketed Anthelmintic Benzimidazoles

The topological polar surface area (TPSA) of 1-(propoxymethyl)benzimidazole is 27.1 Ų [1]. This is significantly lower than that of common anthelmintic benzimidazoles such as albendazole (calculated TPSA ≈ 92 Ų) and mebendazole (calculated TPSA ≈ 88 Ų), owing to the absence of carbamate or other polar groups on the scaffold [2]. A TPSA below 140 Ų is favorable for oral absorption, and values below 60-70 Ų may facilitate blood-brain barrier penetration [3].

TPSA Oral Bioavailability Blood-Brain Barrier Drug Likeness

Optimal Research and Industrial Application Scenarios for 1-(Propoxymethyl)benzimidazole (CAS 154387-90-3)


Development of CNS-Penetrant Benzimidazole Probes or Leads

The combination of low TPSA (27.1 Ų) and moderate lipophilicity (XLogP3 = 2.2) positions 1-(propoxymethyl)benzimidazole as an excellent starting scaffold for CNS drug discovery programs [1]. Its physicochemical profile is consistent with CNS drug-like space, and it avoids the high polarity of traditional benzimidazole drugs. Procurement is recommended for medicinal chemistry teams seeking a CNS-permeable benzimidazole core for library synthesis or lead optimization [2].

Cell Differentiation and Anti-Proliferative Mechanism Studies

Based on patent-derived evidence, this compound induces differentiation of undifferentiated proliferative cells into monocytes [3]. This activity is specifically tied to the propoxymethyl substitution pattern. Researchers investigating monocyte/macrophage differentiation pathways, or seeking anti-proliferative agents with a differentiation-inducing mechanism (relevant to oncology and psoriasis), should prioritize this compound over other N-substituted benzimidazoles that lack this functional annotation [3].

QSAR Model Validation and Lipophilicity-Activity Relationship Studies

The compound's computed logP (2.02 to 2.2) and the established QSAR relationship between benzimidazole lipophilicity and antibacterial activity make it a valuable data point for validating and extending QSAR models [4]. Its intermediate lipophilicity fills a gap between shorter (e.g., methoxymethyl) and longer (e.g., butoxymethyl) N-alkoxymethyl homologs, making it useful for prospective activity prediction and homolog series analysis [1].

Building Block for Diversified Benzimidazole Libraries

As an N-1 substituted benzimidazole with a free C-2 position and unsubstituted benzene ring, this compound serves as a versatile building block for further derivatization. The propoxymethyl group provides a defined lipophilicity handle, and further substitution at C-2 or on the benzo ring can generate compound libraries for screening against diverse biological targets. Procurement is advised for groups conducting parallel synthesis or structure-activity relationship campaigns on the benzimidazole scaffold .

Quote Request

Request a Quote for 1-(Propoxymethyl)benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.